

# A Comparative Analysis of Fingolimod and Natalizumab in Relapsing-Remitting Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical performance of Fingolimod (FTY720) and Natalizumab, two prominent disease-modifying therapies for relapsing-remitting multiple sclerosis (RRMS). The following analysis is based on data from multiple clinical studies to assist researchers and drug development professionals in understanding the relative efficacy and mechanisms of these compounds.

# Comparative Efficacy: Clinical and MRI Outcomes

The following table summarizes key quantitative data from comparative studies of Fingolimod and Natalizumab. Natalizumab has demonstrated superiority in reducing relapse rates and MRI activity in several head-to-head and observational studies.[1][2][3][4]



| Clinical Outcome                        | Fingolimod        | Natalizumab       | Study Highlights                                                                                                                                                                                                                                                                           |
|-----------------------------------------|-------------------|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Annualized Relapse<br>Rate (ARR)        | 0.307[5] - 0.3[4] | 0.296[5] - 0.2[4] | One study reported ARRs of 0.20 for fingolimod and 0.02 for natalizumab, representing an 89% and 99% reduction from baseline, respectively[6].                                                                                                                                             |
| Proportion of Relapse-<br>Free Patients | Lower             | Higher            | A long-term study found a significantly higher proportion of patients remained relapse-free in the Natalizumab group compared to the Fingolimod group[1]. The cumulative probability of relapse over follow-up was 22.3% with fingolimod and 1.9% with natalizumab in another study[6][7]. |
| New T2 Lesions                          | Higher            | Lower             | Natalizumab was associated with fewer new T2 lesions (0.7 vs 1.4 with fingolimod) at 12 months in one study[2].                                                                                                                                                                            |
| Gd-Enhancing<br>Lesions                 | Higher            | Lower             | The proportion of patients with at least one Gd-enhancing lesion was significantly increased                                                                                                                                                                                               |



|                        |                              |                              | in patients treated with fingolimod compared to natalizumab at both 1 and 2 years[8].  Another study reported accumulation rates of 0.09 per week for fingolimod versus 0.02 for natalizumab over 24 weeks[6].                                                |
|------------------------|------------------------------|------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Disability Progression | No significant<br>difference | No significant<br>difference | Most studies found no significant differences in the proportion of patients free from Expanded Disability Status Scale (EDSS) progression[3]. However, one study showed patients switching to natalizumab were more likely to experience EDSS improvement[3]. |

# **Experimental Protocols**

The data presented is derived from a combination of observational studies and prospective, randomized head-to-head trials.

Observational Studies: Many of the real-world comparisons between Fingolimod and Natalizumab are based on observational data from large patient registries, such as the MSBase registry and the Danish Multiple Sclerosis Treatment Register.[4][5] These studies typically use propensity score matching to create comparable patient cohorts based on baseline characteristics.[1][3][5] For example, in one such study, patients with RRMS who had experienced at least one relapse in the year before switching from an injectable therapy to



either Fingolimod or Natalizumab were identified. Propensity score matching was then used to select patients with similar baseline characteristics for comparison of relapse and disability outcomes.[3]

Prospective, Randomized Trials: The REVEAL study was a prospective, randomized, rater- and sponsor-blinded, head-to-head clinical trial comparing the efficacy of Natalizumab and Fingolimod in patients with active RRMS.[6][7] Patients were randomized to receive either intravenous Natalizumab 300 mg every 4 weeks or oral Fingolimod 0.5 mg once daily.[6] The primary endpoint was initially the evolution of new on-treatment gadolinium-enhancing (Gd+) lesions to persistent black holes, though the study was terminated early.[6] Unplanned exploratory analyses of secondary endpoints, including the development of new T1 Gd+ lesions, new/newly enlarging T2 lesions, and relapse outcomes, were conducted.[6]

## **Mechanism of Action and Signaling Pathways**

Fingolimod and Natalizumab have distinct mechanisms of action that ultimately reduce the inflammatory damage characteristic of multiple sclerosis.

## **Fingolimod's Mechanism of Action**

Fingolimod is a sphingosine-1-phosphate (S1P) receptor modulator.[9] In vivo, it is phosphorylated to fingolimod-phosphate, which acts as a functional antagonist of S1P1 receptors on lymphocytes.[9] This leads to the internalization and degradation of S1P1 receptors, preventing lymphocytes from egressing from lymph nodes.[9][10] The sequestration of lymphocytes in the lymphoid tissues reduces their infiltration into the central nervous system (CNS), thereby limiting the autoimmune attack on myelin.[9]



Click to download full resolution via product page

Fingolimod's Mechanism of Action



### **Natalizumab's Mechanism of Action**

Natalizumab is a monoclonal antibody that targets the  $\alpha 4$ -subunit of  $\alpha 4\beta 1$  integrin (also known as VLA-4), which is expressed on the surface of activated lymphocytes.[11][12] By binding to  $\alpha 4\beta 1$  integrin, Natalizumab blocks its interaction with vascular cell adhesion molecule-1 (VCAM-1) on the endothelial cells of the blood-brain barrier.[11][13] This inhibition of cell adhesion prevents the transmigration of inflammatory T-lymphocytes across the blood-brain barrier into the CNS.[11]



Click to download full resolution via product page

Natalizumab's Mechanism of Action

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Frontiers | Long-Term Efficacy Outcomes of Natalizumab vs. Fingolimod in Patients With Highly Active Relapsing-Remitting Multiple Sclerosis: Real-World Data From a Multiple Sclerosis Reference Center [frontiersin.org]
- 2. medscape.com [medscape.com]
- 3. Comparative analysis of natalizumab versus fingolimod as second-line treatment in relapsing-remitting multiple sclerosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Beyond first-line: Natalizumab vs Fingolimod for RRMS Consortium of Multiple Sclerosis Centers [mscare.org]
- 5. A comparison of multiple sclerosis clinical disease activity between patients treated with natalizumab and fingolimod PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natalizumab versus fingolimod for patients with active relapsing-remitting multiple sclerosis: results from REVEAL, a prospective, randomised head-to-head study PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natalizumab versus fingolimod for patients with active relapsing-remitting multiple sclerosis: results from REVEAL, a prospective, randomised head-to-head study PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. What is the mechanism of Fingolimod Hydrochloride? [synapse.patsnap.com]
- 10. Mechanism of Action of Oral Fingolimod (FTY720) in Multiple Sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Natalizumab? [synapse.patsnap.com]
- 12. Proposed Mechanism of Action (MOA) | TYSABRI® (natalizumab) HCP [tysabrihcp.com]
- 13. Exploring potential mechanisms of action of natalizumab in secondary progressive multiple sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Fingolimod and Natalizumab in Relapsing-Remitting Multiple Sclerosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15543988#a-case-studies-comparing-findy-and-alternative-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com